molecular formula C4H10N2 B1621009 Hexahydropyrimidine CAS No. 505-21-5

Hexahydropyrimidine

Cat. No. B1621009
CAS RN: 505-21-5
M. Wt: 86.14 g/mol
InChI Key: DKYBVKMIZODYKL-UHFFFAOYSA-N
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Description

Hexahydropyrimidines are six-membered heterocyclic compounds that have attracted much attention for their applications in many advanced fields of chemistry . They are found in many natural products and also found in a broad spectrum of pharmacological activity .


Synthesis Analysis

Hexahydropyrimidines can be synthesized using various methods. One such method involves the Mannich-type reaction . In this process, three new hexahydropyrimidine derivatives were successfully synthesized . Another method involves the Fe(III)-catalyzed synthesis of hexahydropyrimidine with α-phenylstyrene . In this process, Bis(tosylamido)methane is activated by Fe(OTf)3 to form tosylformaldimine and its Fe(OTf)3-adduct .


Molecular Structure Analysis

The 1H- and 13C-NMR spectroscopic data of hexahydropyrimidine ligands have been fully assigned and are consistent with the molecular structure . The crystalline structure of the compound was fully determined by single crystal X-ray diffraction at 150 K and at room temperature, together with the isobaric thermal expansion .


Chemical Reactions Analysis

The Fe(OTf)3-adduct undergoes an intermolecular aza-Prins reaction with α-phenylstyrene to form allylamide . The DFT data support the formation of the hexahydropyrimidine derivative from allylamide . Another reaction involves the condensation of aldehydes or ketones with 1,3-diaminopropanes .

Future Directions

The future directions of hexahydropyrimidine research could involve developing more efficient synthesis approaches to obtain hexahydropyrimidine and its derivatives . Additionally, further exploration of its pharmacological activities could be beneficial .

properties

IUPAC Name

1,3-diazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-5-4-6-3-1/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYBVKMIZODYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364056
Record name 1,3-Diazacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyrimidine

CAS RN

505-21-5
Record name 1,3-Diazacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrimidine
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Hexahydropyrimidine
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Hexahydropyrimidine
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Hexahydropyrimidine
Reactant of Route 5
Hexahydropyrimidine
Reactant of Route 6
Hexahydropyrimidine

Citations

For This Compound
1,980
Citations
OC Agbaje, OO Fadeyi, SA Fadeyi, LE Myles… - Bioorganic & medicinal …, 2011 - Elsevier
… of a series of fluorinated hexahydropyrimidine derivatives. We … yield of the desired hexahydropyrimidine product. No reaction … of the trifluoromethylated hexahydropyrimidine …
Number of citations: 109 www.sciencedirect.com
NN Gibadullina, DR Latypova, VA Vakhitov… - Journal of Fluorine …, 2018 - Elsevier
… difluoroacetyl derivatives of hexahydropyrimidine and studied … of trifluoroacetyl derivatives of hexahydropyrimidine [51]. … give predominantly the corresponding hexahydropyrimidine (–)…
Number of citations: 22 www.sciencedirect.com
SW Liu, J Jin, C Chen, JM Liu, JY Li, FF Wang… - The journal of …, 2013 - nature.com
… By the calculation of element composition and degrees of unsaturation of (1), it was speculated that a hexahydropyrimidine ring must exist in structural fragment R and was composed of …
Number of citations: 44 www.nature.com
AW Titherley, GEK Branch - Journal of the Chemical Society …, 1913 - pubs.rsc.org
THE object underlying the synthesis of hexahydropyrimidine and its benzoyl derivatives, described in the present paper, was to study the tautomeric relations which it was anticipated …
Number of citations: 16 pubs.rsc.org
DR Latypova, AG Badamshin, NN Gibadullina… - Medicinal Chemistry …, 2017 - Springer
This work reports a one-pot synthesis of diastereomerically pure N-substituted derivatives of natural amino acids containing a hexahydropyrimidine moiety in 71–89% yields by Mannich …
Number of citations: 22 link.springer.com
G SG de Carvalho, R MP Dias, FR Pavan… - Medicinal …, 2013 - ingentaconnect.com
This paper describes the synthesis and in vitro biological activities of imidazolidine and hexahydropyrimidine derivatives against bacteria (Escherichia coli, Staphylococcus aureus and …
Number of citations: 24 www.ingentaconnect.com
AG Sathicq, DM Ruiz, T Constantieux, J Rodriguez… - Synlett, 2014 - thieme-connect.com
A series of trifluoromethylated hexahydropyrimidines was synthesized using Preyssler heteropoly acid H 14 NaP 5 W 29 MoO 110 encapsulated in a silica framework as the catalyst …
Number of citations: 35 www.thieme-connect.com
G Kavitha, A Dhandapani, B Gunasekaran… - Journal of Molecular …, 2021 - Elsevier
A new fluorinated hexahydropyrimidine was synthesized and its crystal structure was elucidated using single crystal X-ray diffraction technique. This compound, C 15 H 17 F 3 N 2 O 6 …
Number of citations: 15 www.sciencedirect.com
CX Ren, BH Ye, HL Zhu, JX Shi, XM Chen - Inorganica chimica acta, 2004 - Elsevier
… silver hexahydropyrimidine complexes containing a close Ag⋯Ag separation (Scheme 1 (VI)). We then design and synthesize two new hexahydropyrimidine … with hexahydropyrimidine …
Number of citations: 28 www.sciencedirect.com
E Septioğlu, MD Aytemir, Ü Çalış - Arzneimittelforschung, 2005 - thieme-connect.com
In this study, twelve new hexahydropyrimidine-2,4-dione derivatives were synthesized and screened for their anticonvulsant activities. All the compounds (7a-l) which have 6-…
Number of citations: 10 www.thieme-connect.com

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